molecular formula C12H16ClNO2 B13426011 Ethyl 4-amino-3-(4-chlorophenyl)butanoate

Ethyl 4-amino-3-(4-chlorophenyl)butanoate

Cat. No.: B13426011
M. Wt: 241.71 g/mol
InChI Key: BGCSVERETAZWQO-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(4-chlorophenyl)butanoate is a chemical compound with the molecular formula C11H14ClNO2. It is an ester derivative that features an amino group and a chlorophenyl group attached to a butanoate backbone.

Properties

IUPAC Name

ethyl 4-amino-3-(4-chlorophenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9/h3-6,10H,2,7-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCSVERETAZWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(4-chlorophenyl)butanoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(4-chlorophenyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-amino-3-(4-chlorophenyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

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